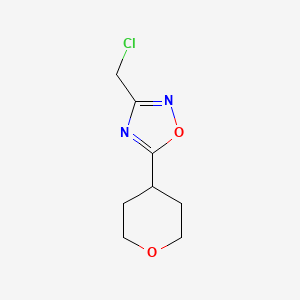

3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c9-5-7-10-8(13-11-7)6-1-3-12-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSMBDHYMUONLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 5-(oxan-4-yl)-1,2,4-oxadiazole Derivatives in Organic Solvents

Abstract

The 5-(oxan-4-yl)-1,2,4-oxadiazole scaffold is of significant interest in modern medicinal chemistry, acting as a versatile bioisostere for amide and ester functionalities while often conferring favorable metabolic stability.[1] However, the successful progression of any candidate from this series through the drug discovery and development pipeline is fundamentally dependent on its physicochemical properties, chief among them being solubility. Poor solubility can impede synthesis, purification, formulation, and ultimately, bioavailability.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of 5-(oxan-4-yl)-1,2,4-oxadiazole derivatives in common organic solvents. We will explore the theoretical underpinnings of solubility, detail robust experimental protocols, and discuss the interpretation of solubility data to guide molecular design.

Theoretical Framework: Deconstructing the Solute and Solvent

The solubility of a solid in a liquid is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by the principle of "like dissolves like," where solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.[4][5]

Physicochemical Profile of the 5-(oxan-4-yl)-1,2,4-oxadiazole Scaffold

The core scaffold possesses a unique blend of polar and non-polar characteristics that dictate its interaction with various solvents.

-

The 1,2,4-Oxadiazole Ring: This five-membered heterocycle is inherently polar. The presence of one oxygen and two nitrogen atoms introduces a significant dipole moment and provides hydrogen bond acceptor sites.[6] Its resistance to hydrolysis and metabolic degradation makes it an attractive feature, but its polarity is a key driver of solubility.[7]

-

The Oxane (Tetrahydropyran) Ring: While the ether oxygen atom can act as a hydrogen bond acceptor, the saturated aliphatic carbon framework is predominantly non-polar and lipophilic. This portion of the molecule contributes to van der Waals interactions.

-

The Linkage and Substituents (R-group): The solubility of a specific derivative is most profoundly influenced by the nature of the substituent at the 3-position of the oxadiazole ring. The size, polarity, and hydrogen bonding capacity of this 'R' group can dramatically alter the overall properties of the molecule, including its crystal lattice energy—the energy required to break apart the solid-state crystal structure.[4][8]

Caption: Key factors influencing the solubility of the target derivatives.

A Survey of Common Organic Solvents

The choice of solvent during synthesis, purification, and formulation is critical. Understanding their properties allows for rational selection.

| Solvent | Polarity Index | H-Bond Donor | H-Bond Acceptor | Common Use Case |

| DMSO (Dimethyl sulfoxide) | 7.2 | No | Strong | High-throughput screening stocks, difficult dissolutions |

| Ethanol | 5.2 | Yes | Yes | Recrystallization, formulations, "green" chemistry |

| Acetonitrile | 5.8 | No | Weak | Reversed-phase HPLC mobile phase, reactions |

| THF (Tetrahydrofuran) | 4.0 | No | Yes | Grignard reactions, polymer chemistry |

| DCM (Dichloromethane) | 3.1 | No | No | Extractions, chromatography, less-polar reactions |

| Toluene | 2.4 | No | No | Non-polar reactions, azeotropic water removal |

Predictive Approaches: In Silico Solubility Estimation

Before significant synthetic effort is expended, computational models can provide valuable, albeit approximate, predictions of solubility. These methods are particularly useful for prioritizing which derivatives to synthesize.

-

Mechanism-Based Models: Approaches like COSMO-RS (Conductor-like Screening Model for Real Solvents) and UNIFAC (UNIQUAC Functional-group Activity Coefficients) use quantum mechanics or group contribution methods to predict thermodynamic properties, including solubility.[9]

-

Machine Learning Models: Increasingly, researchers are using machine learning algorithms trained on large experimental solubility datasets to predict the solubility of new compounds.[2][10][11] These models can learn complex relationships between a molecule's structure and its solubility, often outperforming older models.[9]

Expertise & Experience: While predictive models are powerful for triaging compounds, they are not a substitute for experimental data. They are most effective when used to identify solubility trends within a chemical series rather than for determining absolute values.

Experimental Determination: Protocols for Rigorous Measurement

Accurate experimental data is the cornerstone of any drug development program. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature when the system has reached equilibrium. The "gold standard" for this is the shake-flask method.[12][13]

-

Kinetic Solubility: This is determined by dissolving a compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which the compound precipitates is its kinetic solubility. This high-throughput method is common in early discovery but can often overestimate the true thermodynamic solubility.[12][14]

Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol describes the definitive method for measuring equilibrium solubility in a chosen organic solvent.

Trustworthiness: This protocol is self-validating through the inclusion of a multi-point calibration curve for accurate quantification and an equilibrium check to ensure the system is stable.

Materials & Equipment:

-

5-(oxan-4-yl)-1,2,4-oxadiazole derivative (solid)

-

Chosen organic solvent (HPLC-grade)

-

Analytical balance

-

2-4 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

HPLC-UV system

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Calibration Standards:

-

Accurately weigh ~5 mg of the derivative into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent to create a stock solution (e.g., 500 µg/mL).

-

Perform serial dilutions of the stock solution to create a minimum of five calibration standards that bracket the expected solubility range.

-

-

Sample Preparation:

-

Add an excess of the solid derivative to a glass vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is 2-5 mg of compound per 1 mL of solvent.

-

Accurately add a known volume (e.g., 1.0 mL) of the organic solvent to the vial.

-

Seal the vial tightly. Prepare samples in triplicate for statistical robustness.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for at least 24 hours.

-

Scientist's Note: For novel compound series, it is critical to confirm that equilibrium has been reached. This can be done by taking measurements at both 24 and 48 hours. If the measured concentration does not significantly increase between these time points, equilibrium can be assumed.

-

-

Sampling and Analysis:

-

Allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particulates.

-

Dilute the filtered sample with the solvent as necessary to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the samples via HPLC-UV.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area from the HPLC-UV analysis versus the known concentration of the standards.

-

Use the linear regression equation (y = mx + c) from the curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of the derivative in the solvent (e.g., in mg/mL or mM).

-

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Presentation and Interpretation

Organizing solubility data in a clear, tabular format is essential for comparison and for deriving structure-solubility relationships (SSRs).

Table 1: Hypothetical Solubility Data for 3-Substituted 5-(oxan-4-yl)-1,2,4-oxadiazole Derivatives at 25 °C

| Derivative (R-group) | Structure | DMSO (mg/mL) | Ethanol (mg/mL) | Acetonitrile (mg/mL) | DCM (mg/mL) |

| 1 (-H) | H- | >50 | 15.2 | 8.5 | 20.1 |

| 2 (-CH₂OH) | Hydroxymethyl | >50 | 35.8 | 12.1 | 5.3 |

| 3 (-CF₃) | Trifluoromethyl | >50 | 5.1 | 10.2 | 45.6 |

| 4 (-Phenyl) | Phenyl | 22.5 | 3.4 | 4.1 | 30.8 |

Interpretation of Results:

-

Derivative 1 (R = -H): This represents the baseline solubility of the core scaffold. It shows moderate solubility in both polar (Ethanol, Acetonitrile) and non-polar (DCM) solvents.

-

Derivative 2 (R = -CH₂OH): The addition of a polar, hydrogen-bond-donating hydroxymethyl group significantly increases solubility in the polar, protic solvent ethanol. This is due to favorable hydrogen bonding interactions. Conversely, its solubility in the non-polar DCM decreases as the molecule's overall polarity has increased.

-

Derivative 3 (R = -CF₃): The lipophilic, electron-withdrawing trifluoromethyl group decreases polarity. This results in poor solubility in ethanol but a marked increase in solubility in the less polar solvent, DCM.

-

Derivative 4 (R = -Phenyl): The large, non-polar phenyl group drastically reduces solubility in polar solvents like ethanol due to unfavorable energetics and potentially strong crystal packing (pi-stacking). However, it improves solubility in DCM. The lower solubility in DMSO compared to other derivatives might suggest that while DMSO is a powerful solvent, specific molecular interactions and crystal lattice energy can still be limiting factors.

Conclusion

Understanding the solubility of 5-(oxan-4-yl)-1,2,4-oxadiazole derivatives is not a monolithic task but a multi-faceted challenge requiring a blend of theoretical knowledge, predictive modeling, and rigorous experimentation. By systematically analyzing the physicochemical contributions of the scaffold's components and the intended solvent, researchers can make rational decisions in molecular design. The robust shake-flask method provides the definitive data required for late-stage development, while predictive tools and high-throughput assays can effectively guide early-stage discovery. A proactive and integrated approach to solubility assessment is indispensable for unlocking the full therapeutic potential of this promising class of compounds.

References

-

Gracin, S., Eckert, F., & Klamt, A. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 95. Available at: [Link]

-

MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Available at: [Link]

-

Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

-

Cysewski, P., et al. (2022). Predicting drug solubility in organic solvents mixtures. Journal of Molecular Liquids, 354, 118859. Available at: [Link]

-

Unknown. (n.d.). solubility experimental methods.pptx. SlideShare. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

-

Unknown. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). IOP Conference Series: Materials Science and Engineering. Available at: [Link]

-

Chiacchio, U., et al. (2014). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 18(3), 376-406. Available at: [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Miller, J. M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5133. Available at: [Link]

-

Asian Journal of Chemistry. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Available at: [Link]

-

Palazzo, F. G., et al. (1965). 1,2,4-Oxadiazoles--IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry. Available at: [Link]

-

Ryabukhin, S. V., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2316-2323. Available at: [Link]

-

Maciel, L. S., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. Scientific Reports, 10(1), 21588. Available at: [Link]

-

Sławiński, J., & Szafrański, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]

-

de Oliveira, R. B., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4589. Available at: [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]

-

Pace, A. (2014). The new era of 1,2,4-oxadiazoles. RSC Advances, 4(92), 50576-50597. Available at: [Link]

-

TutorVista. (2010). Factors Affecting Solubility. YouTube. Available at: [Link]

-

Unknown. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Available at: [Link]

-

Alrazzak, N. A. (2019). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Journal of Physics: Conference Series, 1294, 052042. Available at: [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]

-

Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. Available at: [Link]

Sources

- 1. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. (PDF) The new era of 1,2,4-oxadiazoles [academia.edu]

- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 9. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 11. research.unipd.it [research.unipd.it]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. asianpubs.org [asianpubs.org]

Novel heterocyclic intermediates containing chloromethyl and pyran groups

A Technical Guide for Next-Generation Therapeutic Synthesis

Executive Summary

The pyran heterocycle is a "privileged structure" in medicinal chemistry, appearing in a vast array of natural products (polyketides, flavonoids) and synthetic drugs.[1][2][3][4] However, the introduction of the chloromethyl group (-CH₂Cl) onto the pyran ring transforms this stable pharmacophore into a highly versatile electrophilic intermediate. This guide analyzes the synthetic utility, reactivity profiles, and safety protocols for novel heterocyclic intermediates containing chloromethyl and pyran groups.[1] We focus on three core scaffolds: 2-(chloromethyl)tetrahydro-2H-pyran , chlorokojic acid derivatives , and 4-(chloromethyl)coumarins .[1]

Structural Rationale & Strategic Value

The chloromethyl-pyran motif offers a dual-modality platform for Drug Discovery:

-

The Pyran Core: Provides hydrogen-bond acceptors (ether oxygen, carbonyls) and defines the spatial orientation of substituents, crucial for binding affinity in enzyme pockets (e.g., kinase inhibitors, topoisomerase inhibitors).[1]

-

The Chloromethyl "Warhead": Acts as a tethering point. The C-Cl bond is polarized, making the methylene carbon a prime target for Nucleophilic Substitution (

).[5] This allows for the rapid "clicking" of diverse amines, thiols, and alkoxides to generate focused libraries.[1]

Core Scaffolds of Interest

-

Type A: Saturated Systems (e.g., 2-(chloromethyl)tetrahydro-2H-pyran)

-

Utility: Linkers in antibody-drug conjugates (ADCs) or flexible spacers in bifunctional ligands.

-

Reactivity: Classical aliphatic

; lower steric hindrance.

-

-

Type B: Conjugated Systems (e.g., 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one)

-

Utility: Metal chelation (via the

-hydroxy ketone) and tyrosinase inhibition. -

Reactivity: Activated benzylic-like halide; highly reactive due to resonance stabilization of the transition state.

-

-

Type C: Fused Systems (e.g., 4-(chloromethyl)-2H-chromen-2-one)

-

Utility: Fluorescent probes and anticoagulant pharmacophores.

-

Synthetic Methodologies

Protocol A: Green Synthesis of 4-(Chloromethyl)coumarins

Context: Traditional Pechmann condensation often requires harsh acids (

Materials:

Step-by-Step Procedure:

-

Charge: In a round-bottom flask, combine Resorcinol (10 mmol) and Ethyl 4-chloroacetoacetate (10 mmol).

-

Catalyst Addition: Add Sulfamic Acid (0.97 g, 10 mol%).[1]

-

Reaction: Heat the mixture to reflux (

) for 30–60 minutes. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -

Workup: Cool the mixture to room temperature. Pour onto crushed ice (50 g).

-

Isolation: The solid product precipitates immediately. Filter under vacuum.

-

Purification: Recrystallize from ethanol to yield 7-hydroxy-4-(chloromethyl)coumarin.

-

Validation:

NMR should show a singlet at

Table 1: Catalyst Efficiency Comparison for Coumarin Synthesis

| Catalyst | Conditions | Time (min) | Yield (%) | Reusability |

| Sulfuric Acid ( | Reflux | 120 | 75 | No |

| Solvent-free, | 45 | 88 | Moderate | |

| Sulfamic Acid | Ethanol, Reflux | 35 | 92 | High (3 cycles) |

Reactivity & Functionalization Pathways[1][5][6][8][9]

The primary utility of these intermediates lies in their ability to undergo nucleophilic displacement. The diagram below illustrates the divergent synthesis pathways starting from a chloromethyl-pyran core.

Diagram 1: Divergent Synthesis Strategy

Caption: Divergent synthetic pathways utilizing the chloromethyl handle for rapid library generation.

Mechanistic Insight: The "Soft" Nucleophile Advantage

When reacting chloromethyl pyranones (like chlorokojic acid), there is a competition between the chloromethyl site and the enolic hydroxyl group.[1]

-

Hard Nucleophiles (Alkoxides): Tend to deprotonate the enolic -OH first.

-

Soft Nucleophiles (Thiols, Amines): Preferentially attack the methylene carbon (

) via -

Optimization Tip: To selectively functionalize the chloromethyl group using oxygen nucleophiles, the enolic -OH must often be protected (e.g., benzyl protection) or the reaction must be run in non-polar solvents to suppress ionization.[1]

Advanced Application: Pyran-Fused Triazoles[10]

A novel application of chloromethyl pyrans is their conversion into azide intermediates, followed by [3+2] cycloaddition (Click Chemistry) to form triazole-fused hybrids.[1] This is particularly effective for 2-(chloromethyl)tetrahydro-2H-pyran derivatives.

Diagram 2: Mechanism of Azide Displacement & Cycloaddition

Caption: Stepwise mechanism from chloromethyl precursor to triazole hybrid via azide displacement.

Safety & Stability Protocols

Hazard Identification: Chloromethyl ethers and related heterocyclic intermediates are potent alkylating agents . They can alkylate DNA bases (guanine), posing a significant carcinogenicity risk.[1]

Mandatory Safety Controls:

-

Containment: All weighing and transfers must occur within a certified Fume Hood or Glovebox.

-

Quenching: Residual chloromethyl reagents should be quenched with an aqueous solution of ammonium hydroxide (

) or sodium thiosulfate ( -

Storage: Store under inert gas (

or Ar) at

References

-

Moraes, M. C., et al. (2021).[1][2] "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid." Arkivoc. Link

-

Sigma-Aldrich. (2025). "2-(Chloromethyl)tetrahydro-2H-pyran Product Specification & Safety Data." Link[1]

-

ChemicalBook. (2026).[7] "2-(Chloromethyl)tetrahydro-2H-pyran Properties and Uses." Link

-

Kadayat, T. M., et al. (2024).[1] "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." PMC - NIH. Link

-

BOC Sciences. (2026). "2-(Chloromethyl)tetrahydro-2H-pyran (CAS 18420-41-2) Reagent Profile."

Sources

Navigating the Unseen: A Technical Safety and Handling Guide for 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Safety

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole represents one such molecule, a potential building block in the synthesis of new therapeutic agents. As with any new compound, a thorough understanding of its safety profile is not just a regulatory formality but a cornerstone of responsible science. This guide provides an in-depth technical overview of the potential hazards and safe handling procedures for 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds to offer a robust framework for risk assessment and management. Our primary directive is to empower researchers with the knowledge to work safely and effectively, mitigating risks before they arise.

Compound Identification and Inferred Hazard Profile

Chemical Identity:

| Descriptor | Value |

| IUPAC Name | 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole |

| Synonyms | 3-(Chloromethyl)-5-(tetrahydropyran-4-yl)-1,2,4-oxadiazole |

| Molecular Formula | C8H11ClN2O2 |

| Molecular Weight | 202.64 g/mol |

| CAS Number | Not available |

| Chemical Structure | (A visual representation would be placed here) |

Inferred Hazard Classification:

Due to the presence of the chloromethyl group, this compound should be handled as a substance of high concern . Based on data from analogous chloromethyl compounds, the following Globally Harmonized System (GHS) classifications are inferred.[1][2][3]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Carcinogenicity | Category 1B | H350: May cause cancer |

| Specific Target Organ Toxicity | Single Exposure (Respiratory) | Category 3 |

Signal Word: Danger

Pictograms:

(GHS pictograms for Corrosion, Health Hazard, and Acute Toxicity (skull and crossbones) would be displayed here)

The Chemistry of Concern: Understanding the Reactivity of the Chloromethyl Group

The primary driver of the toxicological profile of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole is the chloromethyl moiety . This functional group is a potent alkylating agent . The electrophilic carbon atom is susceptible to nucleophilic attack by biological macromolecules such as DNA, RNA, and proteins. This alkylation can lead to mutagenic and carcinogenic effects.[1] The high reactivity also contributes to its corrosive and irritant properties.

The 1,2,4-oxadiazole ring is a stable heterocyclic scaffold commonly found in pharmacologically active molecules.[4][5] While the ring itself is generally considered to have low intrinsic toxicity, its presence can influence the overall physicochemical properties of the molecule, such as solubility and metabolic stability. The oxane (tetrahydropyran) group is a saturated ether and is not expected to contribute significantly to the compound's toxicity.[6][7]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the inferred high hazard level, stringent control measures are mandatory. The principle of "as low as reasonably practicable" (ALARP) for exposure should be rigorously applied.

Workflow for Safe Handling:

Caption: Workflow for the safe handling of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole.

Personal Protective Equipment (PPE) Specifications:

| Protection Type | Specification | Rationale |

| Respiratory | Full-face respirator with combination organic vapor and acid gas cartridges. | To protect against inhalation of toxic and corrosive vapors or aerosols.[2] |

| Hand | Heavy-duty, chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | To prevent skin contact with a corrosive and potentially sensitizing substance. |

| Eye/Face | Chemical splash goggles and a full-face shield. | To provide maximum protection against splashes and vapors. |

| Body | Chemical-resistant lab coat or apron over long-sleeved clothing, and closed-toe shoes. | To protect the skin from accidental contact. |

Standard Operating Procedures: From Receipt to Disposal

Receiving and Storage:

-

Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

-

Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

The storage area should be clearly marked with appropriate hazard warnings.

Handling and Use:

-

All handling of the solid or solutions must be conducted in a certified chemical fume hood.

-

Avoid the generation of dust. If possible, handle as a solution with a low-volatility solvent.

-

Use dedicated glassware and equipment.

-

Do not work alone when handling this compound.

Waste Disposal:

-

All waste materials, including contaminated PPE, glassware, and residual compound, must be collected in a designated, labeled hazardous waste container.

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols. Do not dispose of down the drain.

Emergency Procedures: Preparedness and Response

Emergency Response Workflow:

Sources

- 1. epa.gov [epa.gov]

- 2. nj.gov [nj.gov]

- 3. Chloromethyl chloroformate | C2H2Cl2O2 | CID 62754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. vigon.com [vigon.com]

Methodological & Application

Application Note & Protocols: Utilizing 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole as a Covalent Chemical Probe

Introduction: The Power of Targeted Covalent Probes

Covalent chemical probes are indispensable tools in chemical biology and drug discovery, offering unparalleled potency, selectivity, and prolonged duration of action by forming a stable bond with their protein target.[1][2] Unlike reversible inhibitors, targeted covalent inhibitors (TCIs) combine a recognition scaffold, which provides initial binding affinity and selectivity, with a moderately reactive electrophilic "warhead" that covalently modifies a specific nucleophilic amino acid residue within the binding site.[3] This strategy can capture challenging targets, including those with shallow binding pockets or high concentrations of endogenous ligands.[4]

This document provides a detailed guide to the application of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole , hereafter referred to as CMO-Oxadiazole , a novel covalent probe. CMO-Oxadiazole features a chloroalkane warhead, a class of mildly reactive electrophiles known for requiring high binding affinity to drive covalent modification, thus minimizing off-target reactivity.[1][5] The probe's scaffold consists of a 1,2,4-oxadiazole ring, a metabolically stable bioisostere for ester and amide groups, linked to an oxane (tetrahydropyran) moiety, which often imparts favorable physicochemical properties.[6][7][8] This guide details the probe's mechanism of action and provides robust protocols for its use in target validation and discovery.

| Compound Name | Structure | Molecular Formula | Molecular Weight |

| 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole (CMO-Oxadiazole) |  | C₈H₁₁ClN₂O₂ | 202.64 g/mol |

Mechanism of Covalent Modification

The utility of CMO-Oxadiazole as a covalent probe is driven by the electrophilic chloromethyl group. This group functions as a warhead that reacts with nucleophilic amino acid residues on a target protein via a bimolecular nucleophilic substitution (S_N2) reaction.

Key Features of the Chloroalkane Warhead:

-

Reactivity: Chloroalkanes are considered "soft" or mild electrophiles.[5] Unlike highly reactive warheads (e.g., sulfonyl fluorides) or Michael acceptors (e.g., acrylamides), chloroalkanes typically require prolonged proximity and precise orientation to their nucleophilic partner, a condition met when the probe is non-covalently bound within a protein's active or allosteric site.[9][10] This inherent stability reduces the likelihood of promiscuous, off-target labeling in the proteome.[11]

-

Target Residues: The primary target for alkylating agents like CMO-Oxadiazole is the thiol side chain of cysteine , which is highly nucleophilic.[10][12][13] However, depending on the local microenvironment (e.g., lowered pKa) within a protein binding pocket, other nucleophilic residues such as histidine , lysine , and potentially serine can also be targeted.[9][14]

The covalent modification proceeds as follows:

-

Non-covalent Binding: The CMO-Oxadiazole probe first binds reversibly to the target protein, driven by interactions with the oxane and oxadiazole scaffold.

-

Covalent Reaction: A suitably positioned nucleophilic residue (e.g., Cys-SH) attacks the carbon of the chloromethyl group, displacing the chloride leaving group.

-

Irreversible Adduct Formation: A stable thioether (or similar) bond is formed, permanently linking the probe to the protein.

Caption: S_N2 reaction pathway of CMO-Oxadiazole with a target protein.

Core Applications & Experimental Protocols

This section outlines key applications for CMO-Oxadiazole, from confirming target engagement with a purified protein to identifying novel targets in a complex cellular environment.

Application 1: Validation of Covalent Target Modification by Intact Protein Mass Spectrometry

Objective: To confirm that CMO-Oxadiazole forms a covalent adduct with a purified protein of interest (POI) and to determine the stoichiometry of labeling.

Principle: Intact protein mass spectrometry (MS) measures the precise molecular weight of a protein.[15][16] Covalent modification by CMO-Oxadiazole will result in a predictable mass shift equal to the molecular weight of the probe minus HCl (202.64 - 36.46 = 166.18 Da ).[17][18]

Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of CMO-Oxadiazole in DMSO.

-

Prepare the purified POI at a concentration of 1-5 µM in an MS-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8).

-

-

Labeling Reaction:

-

In separate microcentrifuge tubes, combine the POI with either CMO-Oxadiazole (e.g., 10-fold molar excess) or an equivalent volume of DMSO (vehicle control).

-

Incubate reactions at room temperature or 37°C for 1-4 hours. Rationale: Incubation time may need optimization depending on the reactivity of the target residue.

-

-

Reaction Quenching (Optional but Recommended):

-

Add a reducing agent such as DTT or β-mercaptoethanol to a final concentration of 5-10 mM to quench any unreacted probe.

-

-

Sample Desalting:

-

Desalt the samples using a C4 ZipTip or equivalent solid-phase extraction method to remove non-volatile salts. Elute the protein in a solution compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).

-

-

Mass Spectrometry Analysis:

-

Analyze the samples via liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.

-

Deconvolute the resulting charge-state envelope to determine the average mass of the protein in both the treated and control samples.

-

-

Data Interpretation:

-

Compare the deconvoluted mass of the CMO-Oxadiazole-treated protein to the DMSO control.

-

A mass increase of ~166.18 Da confirms a single covalent modification. Multiples of this mass shift indicate multiple labeling events.

-

Application 2: Cellular Target Engagement using Competitive Activity-Based Protein Profiling (ABPP)

Objective: To assess the engagement of CMO-Oxadiazole with its target in a native cellular context and evaluate its selectivity.

Principle: Competitive ABPP is a powerful chemoproteomic method to assess the on- and off-target activities of covalent inhibitors.[19][20][21] Cells are pre-treated with CMO-Oxadiazole, which occupies the binding sites of its targets. The remaining available sites are then labeled with a broad-spectrum, reporter-tagged probe (e.g., a cysteine-reactive probe with a fluorescent or biotin tag). A reduction in signal from the broad-spectrum probe for a specific protein indicates successful target engagement by CMO-Oxadiazole.[22][23]

Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest to ~80-90% confluency.

-

Treat cells with varying concentrations of CMO-Oxadiazole (e.g., 0.1 µM to 10 µM) or DMSO vehicle for 1-2 hours in serum-free media. Rationale: A concentration range helps determine the cellular EC50 for target engagement.[24]

-

-

Proteome Harvesting:

-

Wash cells with cold PBS, then lyse in a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100) and harvest the soluble proteome by centrifugation.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Broad-Spectrum Probe Labeling:

-

To 50 µg of proteome from each treatment condition, add a cysteine-reactive, alkyne-functionalized probe (e.g., iodoacetamide-alkyne) at a final concentration of 1-5 µM.

-

Incubate for 30 minutes at room temperature.

-

-

Click Chemistry Reaction:

-

To each sample, add the click-chemistry cocktail: Azide-reporter (e.g., Azide-Biotin or Azide-Fluorophore), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

-

Incubate for 1 hour at room temperature, protected from light if using a fluorescent reporter.

-

-

Analysis:

-

For Biotin Reporter: Add streptavidin-HRP conjugate, followed by a chemiluminescent substrate, and analyze by western blot for a known target. Alternatively, enrich biotinylated proteins on streptavidin beads for LC-MS/MS analysis.[25][26]

-

For Fluorescent Reporter: Separate proteins by SDS-PAGE and visualize labeled proteins using an in-gel fluorescence scanner.

-

-

Data Interpretation:

-

A dose-dependent decrease in the fluorescent or western blot signal for a specific protein band in the CMO-Oxadiazole-treated lanes compared to the DMSO control indicates target engagement.

-

Application 3: Proteome-Wide Target Identification via Chemoproteomics

Objective: To identify the unknown cellular targets of CMO-Oxadiazole.

Principle: This workflow requires a modified version of the probe containing a bioorthogonal handle, such as an alkyne, for subsequent enrichment.[25][26] Cells are treated with the alkyne-tagged probe (CMO-Oxa-Alkyne ). After lysis, probe-labeled proteins are conjugated to a biotin-azide tag via click chemistry.[27] These biotinylated proteins are then enriched using streptavidin affinity chromatography and identified by LC-MS/MS.[28][29]

Caption: Workflow for identifying cellular targets of CMO-Oxadiazole.

Protocol:

-

Probe Synthesis: Synthesize an analogue of CMO-Oxadiazole that incorporates a terminal alkyne group, creating CMO-Oxa-Alkyne . This handle should be added via a linker that does not disrupt the core binding scaffold.

-

Cell Treatment & Lysis:

-

Treat cells with CMO-Oxa-Alkyne (e.g., 1-10 µM) and a DMSO vehicle control for 1-2 hours.

-

Include a competition control by pre-treating cells with a 50-fold excess of the original CMO-Oxadiazole for 1 hour before adding CMO-Oxa-Alkyne. Rationale: True targets will show reduced labeling in the competition sample.[25][26]

-

Harvest and lyse cells as described in Application 2.

-

-

Click Chemistry & Enrichment:

-

Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction on the proteomes using Biotin-Azide.

-

Incubate the biotinylated proteomes with streptavidin-agarose beads for 1-2 hours at 4°C to capture the labeled proteins.

-

Wash the beads extensively with high-salt and detergent buffers to remove non-specifically bound proteins.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate). Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.[30]

-

Digest the enriched proteins into peptides using sequencing-grade trypsin overnight at 37°C.

-

Collect the peptide supernatant and analyze by LC-MS/MS.

-

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database and identify the enriched proteins.

-

Quantify the relative abundance of identified proteins across the different samples (DMSO, Probe-treated, Competition).

-

True targets should be significantly enriched in the probe-treated sample compared to both the DMSO and competition controls.

-

Summary & Best Practices

| Parameter | Recommendation | Rationale |

| Probe Concentration | 1-10 µM (Cell-based) | Balance between target engagement and potential off-target effects. High concentrations (>10 µM) should be avoided.[24] |

| Incubation Time | 1-4 hours | Chloroalkanes are moderately reactive; sufficient time is needed for covalent bond formation. |

| Controls | Vehicle (DMSO), Competition | Essential for distinguishing specific, target-driven events from non-specific binding or experimental artifacts.[31] |

| Validation | Orthogonal Methods | Confirm findings from chemoproteomics with methods like western blotting, siRNA knockdown, or cellular thermal shift assays.[31] |

| Reactivity Assessment | GSH Assay | To quantify the intrinsic reactivity of the probe, a glutathione (GSH) stability assay can be performed.[11] |

References

-

Gabizon, R., Resnick, E., & London, N. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In The Discovery and Utility of Chemical Probes in Target Discovery (pp. 69-99). Royal Society of Chemistry. [Link]

-

Pace, V., & Pierri, G. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 25(3), 376-391. [Link]

-

Ambler, C. M., et al. (2019). Characterising covalent warhead reactivity. Bioorganic & Medicinal Chemistry, 27(10), 1984-1991. [Link]

-

Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]

-

Vass, K., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 160, 97-108. [Link]

-

Bar-Neria, O., & London, N. (2019). The results of measuring the reactivity of covalent warheads against... ResearchGate. [Link]

-

Saczewski, J., & Rybczynska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Ábrányi-Balogh, P., et al. (2018). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm, 9(12), 2038-2044. [Link]

-

Chawla, G. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Mini-Reviews in Medicinal Chemistry, 18(18), 1536-1547. [Link]

-

LaMarr, W. A., et al. (2021). Emerging opportunities for intact and native protein analysis using chemical proteomics. Current Opinion in Chemical Biology, 60, 10-18. [Link]

-

Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(26), 39155–39164. [Link]

-

Gabizon, R., Resnick, E., & London, N. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. RSC Publishing. [Link]

-

Marto, J. A., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 26(9), 1257-1266.e6. [Link]

-

Chawla, G. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Bentham Science Publishers. [Link]

-

da Silva, V. M., et al. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules, 23(3), 595. [Link]

-

van Esveld, S., et al. (2019). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols, 14(7), 2185–2207. [Link]

-

Arrowsmith, C. H., et al. (2022). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 65(15), 10186–10198. [Link]

-

Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PMC. [Link]

-

Turcotte, S. (2024). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. [Link]

-

Parker, C. G., & Tsai, F. T. F. (2021). Chemoproteomic methods for covalent drug discovery. Trends in Pharmacological Sciences, 42(11), 947-959. [Link]

-

Willems, L. I., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3224. [Link]

-

Bopin. (n.d.). Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. Bopin. [Link]

-

Gabizon, R., Resnick, E., & London, N. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. WIS Works. [Link]

-

Alto Predict. (2016). Best Practices for Chemical Probes. [Link]

-

LaMarr, W., et al. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]

-

Li, Z., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 30(24), 5489. [Link]

-

Martin, B. R., & Cravatt, B. F. (2022). Activity-based protein profiling: A graphical review. Journal of Proteomics, 268, 104711. [Link]

-

Willems, L. I., et al. (2023). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. [Link]

-

Plant Chemetics Laboratory. (n.d.). Activity-based Protein Profiling. [Link]

-

Camci, E., & Karali, N. (2023). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. [Link]

-

Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951–8968. [Link]

-

AOP-Wiki. (n.d.). Alkylation, Protein. [Link]

-

Am Ende, C. W., & Chein, R. J. (2018). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. ACS Medicinal Chemistry Letters, 9(10), 963–966. [Link]

-

Park, S., et al. (2022). Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. Journal of the American Chemical Society, 144(40), 18456–18467. [Link]

-

Cîrîc, A., et al. (2018). A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. Farmacia, 66(5), 735-745. [Link]

-

Gabizon, R., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. [Link]

-

Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. ResearchGate. [Link]

-

G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. [Link]

-

Müller, T., & Winter, D. (2012). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 11(6), O111.013447. [Link]

-

Sharma, S., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Hang, H. C., & Bertozzi, C. R. (2011). A not-so-ancient grease history: click chemistry and protein lipid modifications. Angewandte Chemie International Edition, 50(30), 6724–6739. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Characterising covalent warhead reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pak.elte.hu [pak.elte.hu]

- 11. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]

- 12. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 13. AOP-Wiki [aopwiki.org]

- 14. researchgate.net [researchgate.net]

- 15. emerypharma.com [emerypharma.com]

- 16. An Introduction of Intact Mass Analysis - Protein Characterization by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 17. Emerging opportunities for intact and native protein analysis using chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]

- 20. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]

- 21. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. plantchemetics.org [plantchemetics.org]

- 24. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Genes & Cancer | A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors [genesandcancer.com]

- 26. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. longdom.org [longdom.org]

- 29. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Best Practices for Chemical Probes - Alto Predict [altopredict.com]

Application Notes and Protocols for the Synthesis of 3-(Thiomethyl)-1,2,4-Oxadiazole Derivatives

Introduction: The Strategic Importance of the 3-(Thiomethyl)-1,2,4-Oxadiazole Scaffold in Drug Discovery

The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, valued for its metabolic stability and its role as a bioisosteric replacement for amide and ester functionalities.[1][2] This five-membered heterocycle is a common feature in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The introduction of a flexible thioether linkage at the 3-position of the 1,2,4-oxadiazole core generates the 3-(thiomethyl)-1,2,4-oxadiazole scaffold. This structural modification allows for the exploration of new chemical space and the potential for enhanced biological activity through tailored interactions with target proteins. Several derivatives of thioether-linked oxadiazoles have shown promise as potent cytotoxic and antimicrobial agents, highlighting the synthetic and medicinal value of this compound class.[5][6]

This technical guide provides a comprehensive overview of the reaction conditions for the coupling of 3-chloromethyl-1,2,4-oxadiazole with a variety of thiols. We will delve into the mechanistic underpinnings of this S-alkylation reaction, present a detailed experimental protocol, and discuss critical parameters that influence the reaction's success. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel 3-(thiomethyl)-1,2,4-oxadiazole derivatives for their research and development programs.

The Core Reaction: Mechanistic Insights into S-Alkylation

The coupling of 3-chloromethyl-1,2,4-oxadiazole with thiols proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The key to this transformation is the deprotonation of the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻).

The Role of the Base

Thiols are generally weakly acidic, with pKa values typically around 10. To facilitate the formation of the highly nucleophilic thiolate anion, a suitable base is required. The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions.

Caption: SN2 Mechanism for the S-alkylation of a thiol.

Commonly employed bases for this transformation include:

-

Potassium Carbonate (K₂CO₃): A mild and inexpensive inorganic base that is widely used for S-alkylation reactions. It is effective in a variety of polar aprotic solvents.

-

Triethylamine (Et₃N): A common organic base that can also serve as a scavenger for the HCl generated during the reaction.

Recommended Reaction Conditions: A Tabulated Guide

The successful synthesis of 3-(thiomethyl)-1,2,4-oxadiazole derivatives can be achieved under various conditions. The optimal choice will depend on the specific thiol substrate and the desired scale of the reaction. The following table summarizes typical reaction parameters.

| Parameter | Recommended Conditions | Rationale and Expert Insights |

| Electrophile | 3-Chloromethyl-1,2,4-oxadiazole | The electron-withdrawing nature of the 1,2,4-oxadiazole ring activates the chloromethyl group, making it an excellent electrophile for SN2 reactions. |

| Nucleophile | Aliphatic or Aromatic Thiols | A wide range of thiols can be used. Aromatic thiols may be slightly less nucleophilic than aliphatic thiols due to resonance effects. |

| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | K₂CO₃ is a solid base, often used in excess (1.5-2.0 equivalents). Et₃N is a liquid base and is typically used in slight excess (1.1-1.5 equivalents). |

| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN), or Ethanol (EtOH) | DMF and MeCN are excellent polar aprotic solvents that can solvate the ions involved in the reaction. EtOH can be used, especially when employing a corresponding alkoxide base. |

| Temperature | Room Temperature (20-25 °C) to 60 °C | The reaction often proceeds smoothly at room temperature. Gentle heating can be applied to accelerate the reaction, particularly with less reactive thiols. |

| Reaction Time | 2 - 12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion. |

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of 3-chloromethyl-1,2,4-oxadiazole with a representative thiol.

Caption: Experimental workflow for the synthesis of 3-(thiomethyl)-1,2,4-oxadiazoles.

Materials and Reagents:

-

3-Chloromethyl-1,2,4-oxadiazole (1.0 equivalent)

-

Thiol of choice (1.0 equivalent)

-

Potassium Carbonate (K₂CO₃, 1.5 equivalents) or Triethylamine (Et₃N, 1.2 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step-by-Step Procedure:

-

Preparation of the Thiolate: To a stirred solution of the thiol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.). Stir the resulting suspension at room temperature for 15-30 minutes to allow for the formation of the thiolate anion.

-

Addition of the Electrophile: To the suspension from step 1, add a solution of 3-chloromethyl-1,2,4-oxadiazole (1.0 eq.) in a minimal amount of anhydrous DMF dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). If the reaction is sluggish, it can be gently heated to 50-60 °C.

-

Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(thiomethyl)-1,2,4-oxadiazole derivative.

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The S-alkylation of thiols with 3-chloromethyl-1,2,4-oxadiazole is a robust and versatile method for the synthesis of a diverse range of 3-(thiomethyl)-1,2,4-oxadiazole derivatives. The reaction proceeds efficiently under mild conditions, utilizing readily available reagents. The insights and protocols provided in this guide are intended to empower researchers to confidently synthesize these valuable compounds for their drug discovery and development endeavors. The continued exploration of this chemical space is anticipated to yield novel therapeutic agents with improved pharmacological profiles.

References

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC. Available at: [Link]

-

Synthesis of thioether‐linked 1,2,4‐oxadiazole derivative. - ResearchGate. Available at: [Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. Available at: [Link]

-

(PDF) 1,2,4-oxadiazole nucleus with versatile biological applications - ResearchGate. Available at: [Link]

-

Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PubMed. Available at: [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available at: [Link]

-

Synthesis of 2-chloromethyl-pyridine hydrochloride - PrepChem.com. Available at: [Link]

-

Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC. Available at: [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

-

Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Available at: [Link]

-

Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. Available at: [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. Available at: [Link]

-

SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. Available at: [Link]

-

Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]

-

Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry | Open Access Journals. Available at: [Link]

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chloromethyl Group in 1,2,4-Oxadiazoles: A Versatile Linchpin for Chemical Diversification

An In-depth Guide to Synthetic Transformations and Applications for Researchers, Scientists, and Drug Development Professionals.

The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry and materials science, prized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2][3] The introduction of a chloromethyl group onto this privileged scaffold unlocks a vast potential for chemical diversification, providing a reactive handle for a multitude of subsequent transformations. This guide offers a detailed exploration of the functionalization of the chloromethyl group in 1,2,4-oxadiazoles, presenting a curated selection of application notes and detailed protocols to empower researchers in their synthetic endeavors.

The Strategic Importance of the Chloromethyl-1,2,4-Oxadiazole Synthon

The chloromethyl group, a seemingly simple substituent, is a powerful tool in the synthetic chemist's arsenal. Its reactivity as a benzylic-type halide allows for a broad range of nucleophilic substitution and cross-coupling reactions, enabling the introduction of a diverse array of functional groups. This versatility is paramount in drug discovery for structure-activity relationship (SAR) studies and in materials science for tuning the electronic and photophysical properties of organic molecules.[4][5]

Foundational Synthesis: Accessing the Chloromethyl-1,2,4-Oxadiazole Precursor

A reliable and scalable synthesis of the chloromethyl-1,2,4-oxadiazole starting material is the crucial first step. The most common and efficient method involves the cyclization of an appropriate amidoxime with chloroacetyl chloride.

Protocol 1: Synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

This protocol details the synthesis of a common chloromethyl-1,2,4-oxadiazole precursor.

Materials:

-

Benzamidoxime

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Benzene

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzamidoxime (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.[6]

Key Functionalization Pathways of the Chloromethyl Group

The chloromethyl group serves as a versatile electrophilic site for a variety of transformations. The following sections detail key reaction classes with accompanying protocols.

Nucleophilic Substitution Reactions: Building Blocks for Further Diversity

Nucleophilic substitution is the most direct method to functionalize the chloromethyl group. A wide range of nucleophiles can be employed to introduce new functionalities.

The nitrile group is a valuable functional handle that can be further elaborated into amines, carboxylic acids, or tetrazoles.

-

Application Note: The introduction of a cyanomethyl group can be a key step in the synthesis of novel kinase inhibitors, where the nitrile can act as a hydrogen bond acceptor or be further functionalized to interact with the target protein.

dot

Caption: Workflow for the cyanation of chloromethyl-1,2,4-oxadiazoles.

Protocol 2: Synthesis of (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile

Materials:

-

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

-

Potassium cyanide (KCN)

-

Acetonitrile (CH₃CN)

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (1.0 eq) in acetonitrile.

-

Add potassium cyanide (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and carefully quench with water (Caution: KCN is toxic, and acidification will produce toxic HCN gas. Work in a well-ventilated fume hood).

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired acetonitrile derivative.

The displacement of the chloride with sulfur or oxygen nucleophiles provides access to a wide range of thioethers and ethers, which are common motifs in bioactive molecules.

-

Application Note: Thioether linkages are prevalent in many classes of drugs, including enzyme inhibitors. The introduction of a thioether at this position can modulate the lipophilicity and metabolic stability of the molecule.[7]

dot

Caption: General scheme for thioether and ether synthesis.

Protocol 3: General Procedure for Thioether/Ether Synthesis

Materials:

-

5-(Chloromethyl)-3-aryl-1,2,4-oxadiazole

-

Thiol or Alcohol/Phenol (1.1 eq)

-

Potassium carbonate or Sodium hydride (1.2 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

-

To a solution of the thiol or alcohol/phenol in DMF, add the base portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole in DMF dropwise.

-

Stir the reaction at room temperature or heat as required, monitoring by TLC.

-

After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

The reaction with primary or secondary amines yields the corresponding aminomethyl derivatives, which are fundamental for introducing basic centers and hydrogen bonding capabilities.

-

Application Note: The introduction of an amine functionality is a common strategy in drug design to improve solubility and to introduce a key interaction point with biological targets, such as the acidic residues in an enzyme's active site.

Oxidation to Aldehydes: A Gateway to Further C-C Bond Formations

The oxidation of the chloromethyl group to a formyl group provides a valuable aldehyde intermediate, which can participate in a plethora of subsequent reactions, including Wittig olefination, reductive amination, and aldol reactions. Several classical methods are applicable.

Table 1: Comparison of Oxidation Methods for Chloromethyl to Formyl Conversion

| Reaction Name | Reagents | General Conditions | Key Considerations |

| Sommelet Reaction | Hexamethylenetetramine (urotropine), followed by acidic hydrolysis | Chloroform or other inert solvents, followed by aqueous acid. | Good for aromatic and heterocyclic aldehydes. The intermediate quaternary ammonium salt is typically isolated. |

| Kornblum Oxidation | Dimethyl sulfoxide (DMSO), base (e.g., NaHCO₃) | Heating in DMSO. | A simple and effective method, particularly for activated halides. |

| Hass-Bender Oxidation | Sodium salt of 2-nitropropane | Aprotic solvent. | Proceeds via an SN2 mechanism followed by a pericyclic rearrangement. |

Protocol 4: Sommelet Reaction for Aldehyde Synthesis

Materials:

-

5-(Chloromethyl)-3-aryl-1,2,4-oxadiazole

-

Hexamethylenetetramine

-

Chloroform

-

50% Acetic acid

Procedure:

-

Dissolve hexamethylenetetramine (1.1 eq) in chloroform and add a solution of 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole (1.0 eq) in chloroform.

-

Reflux the mixture until the quaternary ammonium salt precipitates.

-

Filter the salt, wash with chloroform, and dry.

-

Hydrolyze the salt by refluxing with 50% aqueous acetic acid.

-

After cooling, extract the aldehyde with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or distillation.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New C-C Bonds

The chloromethyl group can act as an electrophile in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are powerful tools for constructing complex molecular architectures.

dot

Caption: Overview of key palladium-catalyzed cross-coupling reactions.

-

Expertise & Experience: The success of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. For Suzuki-Miyaura coupling of these benzylic-type chlorides, phosphine ligands such as SPhos or XPhos are often effective. The Sonogashira coupling typically requires a copper co-catalyst, although copper-free conditions have been developed. The Heck reaction with benzyl chlorides can sometimes be challenging due to competing β-hydride elimination from the alkyl-palladium intermediate.

Protocol 5: General Guidance for Suzuki-Miyaura Coupling

Materials:

-

5-(Chloromethyl)-3-aryl-1,2,4-oxadiazole

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

In a Schlenk flask, combine the 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent(s) and heat the reaction to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Applications in Drug Discovery and Materials Science

The diverse functionalities that can be introduced via the chloromethyl group make these 1,2,4-oxadiazole derivatives highly valuable in various fields.

Medicinal Chemistry: Scaffolds for Bioactive Agents

The 1,2,4-oxadiazole ring is a well-established bioisostere of esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1][2][3] The functionalization of the chloromethyl group allows for the fine-tuning of a molecule's properties to optimize its interaction with a biological target.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core with various substituents that occupy different pockets of the ATP binding site. The functionalized methyl group at the 5-position of the 1,2,4-oxadiazole can be tailored to interact with the solvent-exposed region or to form key hydrogen bonds.

-

Antimicrobial Agents: The introduction of specific functional groups can enhance the antimicrobial activity of 1,2,4-oxadiazole derivatives. For example, the SAR of a series of oxadiazole antibiotics revealed that modifications at the 5-position significantly impact their efficacy against Gram-positive bacteria, including MRSA.[4]

Materials Science: Building Blocks for Organic Electronics

The rigid, planar structure of the 1,2,4-oxadiazole ring, combined with its electron-withdrawing nature, makes it an attractive building block for organic electronic materials.

-

Organic Light-Emitting Diodes (OLEDs): Oxadiazole derivatives are widely used as electron-transporting and hole-blocking materials in OLEDs due to their high electron affinity and wide bandgap.[2][8] The functionalization of the chloromethyl group allows for the attachment of other chromophores or charge-transporting moieties to create multifunctional materials with tailored optoelectronic properties.

Conclusion

The chloromethyl group on the 1,2,4-oxadiazole ring is a versatile and powerful synthetic handle. Its reactivity enables a wide range of chemical transformations, from simple nucleophilic substitutions to complex palladium-catalyzed cross-coupling reactions. This chemical tractability, coupled with the desirable physicochemical properties of the 1,2,4-oxadiazole core, makes chloromethyl-1,2,4-oxadiazoles invaluable building blocks in the design and synthesis of novel therapeutic agents and advanced organic materials. The protocols and insights provided in this guide are intended to facilitate the exploration of this rich and rewarding area of chemistry.

References

-

RASAYAN Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1] OXAZIN-4-YL) ACETATE DERIV. [Link]

-

Camci, M. T., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]

-

ResearchGate. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. [Link]

-

MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

ACS Publications. (2015). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 58(3), 1265-1276. [Link]

-

MDPI. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Molecules, 28(6), 2681. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-chloromethyl-3-substituted 1,2,4-oxadiazoles. [Link]

-

RSC Publishing. (2025). Multifunctional oxadiazole-based ultraviolet-emitting materials used as hosts for multicolor phosphorescence. Journal of Materials Chemistry C. [Link]

Sources

- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifunctional oxadiazole-based ultraviolet-emitting materials used as hosts for multicolor phosphorescence - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00374A [pubs.rsc.org]

- 3. (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol [synhet.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]